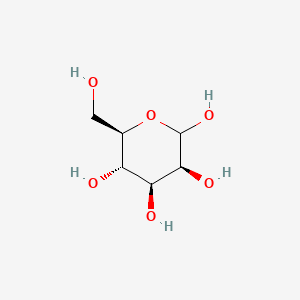![molecular formula C20H18ClN3OS B10772769 2-(3-chlorophenyl)-4-methyl-5-[(2R)-1-[(1,3-thiazol-2-yl)carbonyl]pyrrolidin-2-yl]pyridine](/img/structure/B10772769.png)
2-(3-chlorophenyl)-4-methyl-5-[(2R)-1-[(1,3-thiazol-2-yl)carbonyl]pyrrolidin-2-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé “PMID21757343C30” est un médicament à petite molécule connu pour son potentiel thérapeutique. Il est identifié par le PubChem CID 53380924 et est également désigné sous le nom de GTPL6407 ou BDBM50349543
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de “PMID21757343C30” implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions contrôlées. La voie de synthèse exacte et les conditions de réaction sont propriétaires et détaillées dans des publications de recherche et des brevets spécifiques.
Méthodes de production industrielle : La production industrielle de “PMID21757343C30” implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la cristallisation, la purification et le contrôle de la qualité pour répondre aux normes pharmaceutiques.
Analyse Des Réactions Chimiques
Types de réactions : “PMID21757343C30” subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants :
Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Les mécanismes de réaction et les produits détaillés sont documentés dans la littérature scientifique.
4. Applications de recherche scientifique
“PMID21757343C30” a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé de référence dans diverses réactions et études chimiques.
Biologie : Investigé pour ses effets sur les processus et les voies cellulaires.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que le cancer et les maladies neurologiques.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et chimiques.
5. Mécanisme d'action
Le mécanisme d'action de “PMID21757343C30” implique son interaction avec des cibles moléculaires et des voies spécifiques. Il agit en se liant à son récepteur cible, provoquant un changement conformationnel qui déclenche des voies de signalisation en aval. Cela conduit à la modulation de divers processus cellulaires, aboutissant finalement à ses effets thérapeutiques .
Composés similaires :
- GTPL6407
- BDBM50349543
Comparaison : “PMID21757343C30” est unique par sa structure moléculaire spécifique et son interaction cible. Comparé à des composés similaires, il peut présenter des propriétés pharmacocinétiques et pharmacodynamiques différentes, ce qui en fait un candidat précieux pour des applications thérapeutiques spécifiques .
Applications De Recherche Scientifique
“PMID21757343C30” has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in various chemical reactions and studies.
Biology: Investigated for its effects on cellular processes and pathways.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of “PMID21757343C30” involves its interaction with specific molecular targets and pathways. It acts by binding to its target receptor, causing a conformational change that triggers downstream signaling pathways. This leads to the modulation of various cellular processes, ultimately resulting in its therapeutic effects .
Comparaison Avec Des Composés Similaires
- GTPL6407
- BDBM50349543
Comparison: “PMID21757343C30” is unique in its specific molecular structure and target interaction. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications .
Propriétés
Formule moléculaire |
C20H18ClN3OS |
|---|---|
Poids moléculaire |
383.9 g/mol |
Nom IUPAC |
[(2R)-2-[6-(3-chlorophenyl)-4-methylpyridin-3-yl]pyrrolidin-1-yl]-(1,3-thiazol-2-yl)methanone |
InChI |
InChI=1S/C20H18ClN3OS/c1-13-10-17(14-4-2-5-15(21)11-14)23-12-16(13)18-6-3-8-24(18)20(25)19-22-7-9-26-19/h2,4-5,7,9-12,18H,3,6,8H2,1H3/t18-/m1/s1 |
Clé InChI |
GCSDBTCZHROCLZ-GOSISDBHSA-N |
SMILES isomérique |
CC1=CC(=NC=C1[C@H]2CCCN2C(=O)C3=NC=CS3)C4=CC(=CC=C4)Cl |
SMILES canonique |
CC1=CC(=NC=C1C2CCCN2C(=O)C3=NC=CS3)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-N-[(2S,3R)-1-cyclohexyl-4,4-difluoro-3-hydroxy-4-{[(2S)-2-methylbutyl]carbamoyl}butan-2-yl]-2-[(2S)-2-[(morpholine-4-sulfonyl)amino]-3-phenylpropanamido]pent-4-enamide](/img/structure/B10772693.png)
![2-[(3S)-3-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B10772695.png)
![5-(3-(4-(2,3-Dichlorophenyl)piperidin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10772701.png)
![3-(2-Chloro-6-methylphenyl)-1-[1,2-di(phenyl)ethyl]thiourea](/img/structure/B10772713.png)
![7-[(1R,2R,3R,5S)-2-[(3R)-4-(3-chlorophenoxy)-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoic acid](/img/structure/B10772716.png)
![N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]acetamide](/img/structure/B10772722.png)
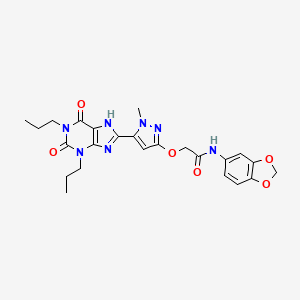

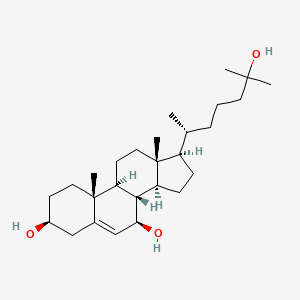
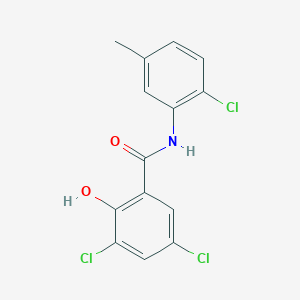
![3-[[2-(2-fluorophenyl)-3-oxo-1H-pyrazole-5-carbonyl]amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B10772755.png)
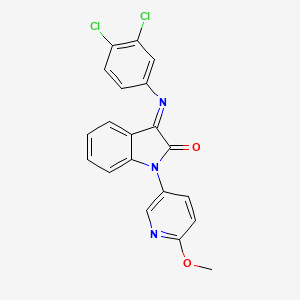
![4-[({2-[(2S)-2-methyl-4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperazin-1-yl]pyrimidin-5-yl}oxy)methyl]pyridine-3-carbonitrile](/img/structure/B10772764.png)
